4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide
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Overview
Description
4-bromo-N-{12-tert-butyl-8-oxatricyclo[7400^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a tert-butyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{12-tert-butyl-8-oxatricyclo[740The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce costs. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium, tert-butyllithium, and various oxidizing and reducing agents. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different sulfonamide derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and tert-butyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-tert-butylbenzene: Shares the bromine and tert-butyl groups but lacks the sulfonamide group.
4-Bromo-2-tert-butylaniline: Contains a bromine atom and tert-butyl group but differs in the overall structure.
4-Bromo-2,6-di-tert-butylanisole: Similar in having bromine and tert-butyl groups but has a different core structure.
Uniqueness
4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide is unique due to its combination of functional groups and complex structure, which imparts distinct chemical and biological properties.
Biological Activity
The compound 4-bromo-N-{12-tert-butyl-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzene-1-sulfonamide is a complex organic molecule characterized by its unique bicyclic structure and functional groups that suggest a range of potential biological activities. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C28H39BrN2O2S
- Molecular Weight : 487.522 g/mol
- IUPAC Name : this compound
The presence of the bromine atom and sulfonamide group are significant for its reactivity and potential biological effects.
Research indicates that sulfonamides, including this compound, may exhibit biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Sulfonamides can inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis, leading to antibacterial effects.
- GABA Receptor Modulation : Similar compounds have been shown to act as GABAA receptor antagonists, affecting neurotransmission in the nervous system .
- Antitumor Activity : The structural complexity may allow for interactions with various cellular pathways involved in cancer progression.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies:
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. The compound's sulfonamide group suggests potential effectiveness against a range of bacterial strains.
Neuroactive Properties
Studies on structurally similar compounds indicate that this compound may influence GABAergic signaling pathways, potentially serving as a neuroactive agent with therapeutic implications in neurological disorders .
Antitumor Potential
Research into related compounds has shown promising antitumor activity, suggesting that this compound could exhibit similar effects through modulation of key signaling pathways involved in cell proliferation and apoptosis.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Sulfanilamide | Simple sulfonamide structure | Antibacterial |
Benzene sulfonamide | Basic benzene ring with sulfonamide | Antimicrobial |
Bromoacetophenone | Brominated aromatic ketone | Antitumor activity |
The unique bicyclic structure of this compound may lead to distinct interactions not observed in simpler analogs.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Study on GABA Receptor Antagonism : A study demonstrated that compounds with similar structures exhibit high potency as GABAA receptor antagonists, suggesting that modifications to the bicyclic framework could enhance this activity .
- Antitumor Efficacy : In vitro studies indicated that derivatives of sulfonamides can synergistically enhance the cytotoxic effects of existing chemotherapeutic agents on cancer cell lines such as MCF-7 .
- Toxicological Studies : Toxicity assessments reveal that while some analogs exhibit low toxicity (LD50 > 5000 mg/kg), others show significant toxicity correlating with their receptor binding affinity .
Properties
IUPAC Name |
4-bromo-N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrNO3S/c1-22(2,3)14-4-10-20-18(12-14)19-13-16(7-11-21(19)27-20)24-28(25,26)17-8-5-15(23)6-9-17/h5-9,11,13-14,24H,4,10,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJXNKMBOPWMLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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